(2,6-Difluoro-3-iodophenyl)trimethylsilane
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Overview
Description
(2,6-Difluoro-3-iodophenyl)trimethylsilane is a chemical compound with the molecular formula C9H11F2ISi and a molecular weight of 312.17 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a trimethylsilane group attached to a phenyl ring. It is commonly used as a reagent in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-iodophenyl)trimethylsilane typically involves the reaction of 2,6-difluoro-3-iodophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,6-Difluoro-3-iodophenol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the phenyl ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide, potassium fluoride, and organolithium compounds. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted phenyltrimethylsilanes.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include deiodinated phenyltrimethylsilanes and modified phenyl rings.
Scientific Research Applications
(2,6-Difluoro-3-iodophenyl)trimethylsilane is widely used in scientific research for its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling or structural studies.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-iodophenyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the iodine atom serves as a reactive site for substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluorophenyl)trimethylsilane
- (3-Iodophenyl)trimethylsilane
- (2,6-Dichloro-3-iodophenyl)trimethylsilane
Uniqueness
(2,6-Difluoro-3-iodophenyl)trimethylsilane is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct reactivity and stability compared to similar compounds. The combination of these substituents allows for selective reactions and the formation of specific products that may not be achievable with other compounds.
Properties
IUPAC Name |
(2,6-difluoro-3-iodophenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2ISi/c1-13(2,3)9-6(10)4-5-7(12)8(9)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFFEWXGBVPPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2ISi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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